molecular formula C17H21FN4OS B2674522 N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide CAS No. 1021135-54-5

N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide

Cat. No.: B2674522
CAS No.: 1021135-54-5
M. Wt: 348.44
InChI Key: RDEGNFMSAYRUNE-UHFFFAOYSA-N
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Description

N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a pyridazine ring, which is known for its wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Thioether Formation:

    Amide Formation: The final step involves the coupling of the thioether-substituted pyridazine with 2-fluorobenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs like Zardaverine and Emorfazone.

    Thioether-Containing Compounds: Molecules with similar thioether linkages, which may exhibit comparable biological activities.

Uniqueness

N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide stands out due to its unique combination of a pyridazine ring and a thioether linkage, which may confer distinct pharmacological properties and therapeutic potential .

Properties

IUPAC Name

N-[6-[2-(diethylamino)ethylsulfanyl]pyridazin-3-yl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4OS/c1-3-22(4-2)11-12-24-16-10-9-15(20-21-16)19-17(23)13-7-5-6-8-14(13)18/h5-10H,3-4,11-12H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEGNFMSAYRUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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